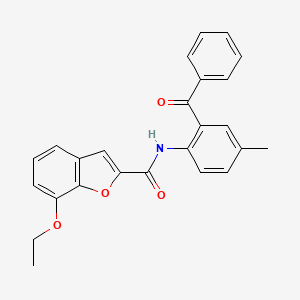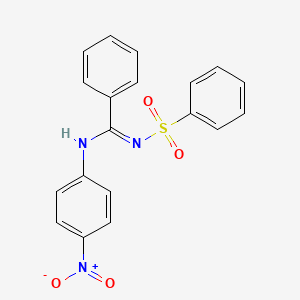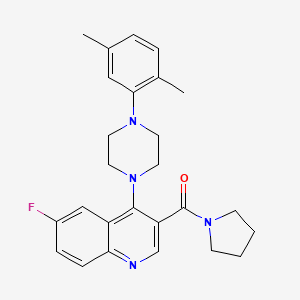
(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a quinoline ring, and a ketone group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For example, the ketone group could undergo reactions such as reduction or condensation, while the piperazine ring could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .科学研究应用
Therapeutic Potential in CNS Disorders
Compounds with structural similarities to the specified chemical, particularly those involving piperazine derivatives, have been extensively studied for their potential in treating central nervous system (CNS) disorders. For instance, functional chemical groups identified in heterocyclic compounds, including piperazines, have been explored for synthesizing novel drugs with CNS activity. These activities range across various psychological and neurological effects, suggesting potential applications in developing treatments for conditions like depression, anxiety, and neurodegenerative diseases (Saganuwan, 2017).
Antimicrobial and Anticancer Applications
The versatility of piperazine derivatives extends to antimicrobial and anticancer applications. Research has highlighted the role of specific piperazine-based compounds in inhibiting the activity of various bacterial and viral pathogens. This is particularly evident in the development of new fluoroquinolones, which are notable for their broad-spectrum antibiotic properties. These compounds, often featuring piperazinyl substitutions, have been reviewed for their pharmacokinetic properties and therapeutic efficacy against a range of infectious agents (Neuman, 1987).
Moreover, the structure-activity relationships (SAR) of piperazine derivatives have been extensively studied to optimize their therapeutic potential. This includes modifications to enhance their selectivity and potency as chemokine receptor antagonists, demonstrating a promising approach for treating allergic diseases such as asthma and allergic rhinitis. The structural diversity of these molecules enables the targeting of specific cellular pathways, offering a foundation for developing novel therapeutic agents with improved safety and efficacy profiles (Willems & IJzerman, 2009).
Contributions to Drug Metabolism Research
Piperazine derivatives also contribute significantly to our understanding of drug metabolism, particularly in the context of designing drugs with favorable pharmacokinetic and pharmacodynamic characteristics. Studies on the metabolism of arylpiperazine derivatives, including their biotransformation and interaction with various drug-metabolizing enzymes, provide critical insights into optimizing drug design for enhanced therapeutic outcomes. This research underscores the importance of considering metabolic pathways in the development of new pharmaceuticals, ensuring that they achieve the desired therapeutic effect while minimizing potential adverse reactions (Caccia, 2007).
安全和危害
未来方向
属性
IUPAC Name |
[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O/c1-18-5-6-19(2)24(15-18)29-11-13-30(14-12-29)25-21-16-20(27)7-8-23(21)28-17-22(25)26(32)31-9-3-4-10-31/h5-8,15-17H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFUOUNWGIICQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

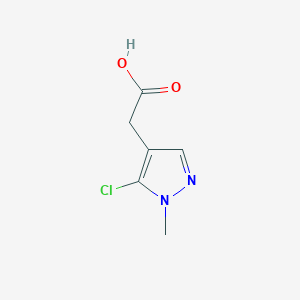

methanone](/img/structure/B2890316.png)
![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)
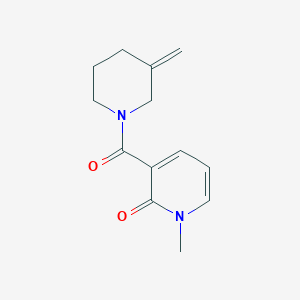
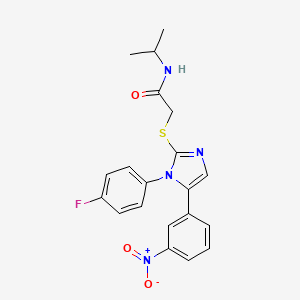

![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)

![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)
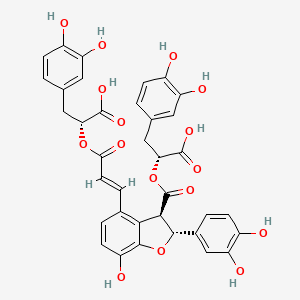
![3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890330.png)
